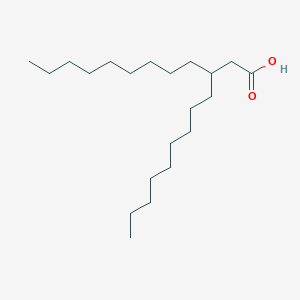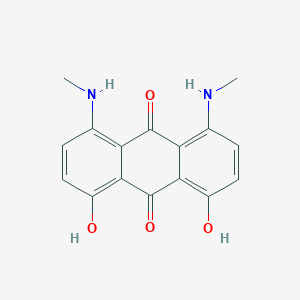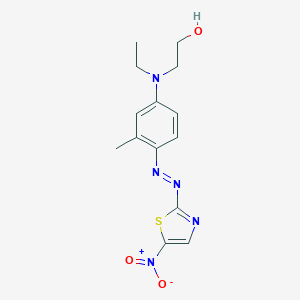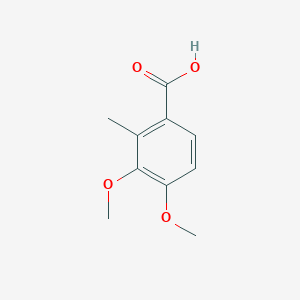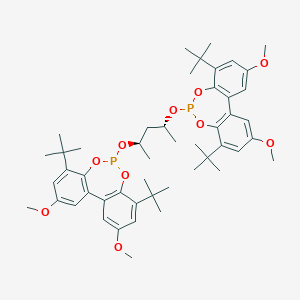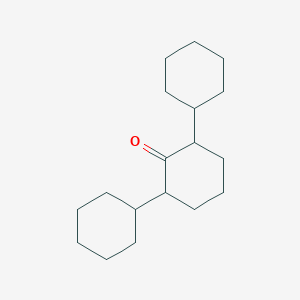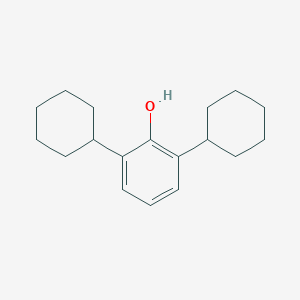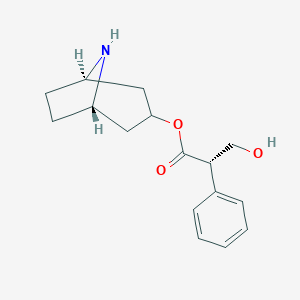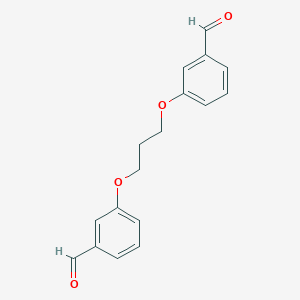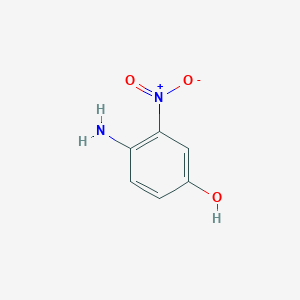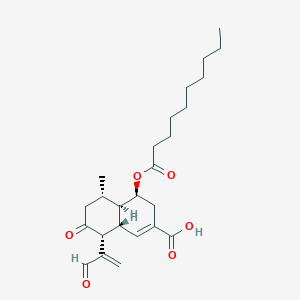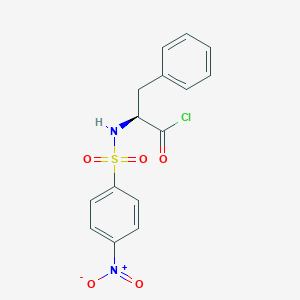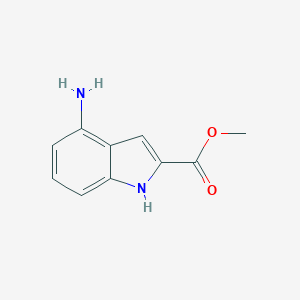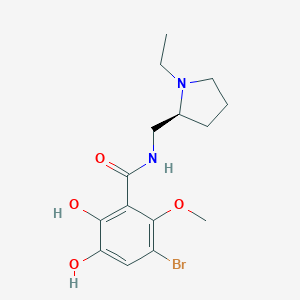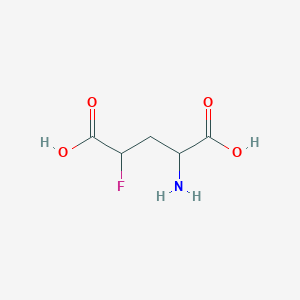
4-フルオロ-DL-グルタミン酸
概要
説明
4-Fluoro-DL-glutamic acid is a fluorinated amino acid that has garnered significant interest in scientific research due to its unique properties. The incorporation of a fluorine atom into the glutamic acid molecule alters its physicochemical properties, making it a valuable compound in various fields such as chemistry, biology, and medicine .
科学的研究の応用
4-Fluoro-DL-glutamic acid has a wide range of scientific research applications:
作用機序
Target of Action
4-Fluoro-DL-glutamic acid, also known as 4-Fluoroglutamic acid or 2-amino-4-fluoropentanedioic acid, is a derivative of glutamic acid . Glutamic acid is a key molecule in cellular metabolism and is involved in various biochemical pathways. Therefore, 4-Fluoro-DL-glutamic acid may interact with the same targets as glutamic acid, influencing their function .
Mode of Action
It’s known that fluorinated amino acids are often used as enzyme inhibitors and mechanistic probes . The fluorine atom in the molecule can influence the interaction with its targets, potentially altering their function .
Biochemical Pathways
4-Fluoro-DL-glutamic acid, as a derivative of glutamic acid, may affect the same biochemical pathways. These include protein synthesis, where glutamic acid serves as a building block for proteins, and the citric acid cycle, where it acts as a metabolic intermediate .
Result of Action
Given its structural similarity to glutamic acid, it may have similar effects, such as participating in protein synthesis and energy production . The presence of the fluorine atom could potentially alter these effects .
生化学分析
Biochemical Properties
4-Fluoro-DL-glutamic acid plays a significant role in biochemical reactions, particularly those involving amino acid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with glutamate decarboxylase, an enzyme responsible for converting glutamate to gamma-aminobutyric acid (GABA). Studies have shown that 4-Fluoro-DL-glutamic acid can inhibit this enzyme, thereby affecting GABA synthesis . Additionally, this compound can interact with other enzymes involved in amino acid metabolism, potentially altering their activity and the overall metabolic flux.
Cellular Effects
The effects of 4-Fluoro-DL-glutamic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of glutamate decarboxylase by 4-Fluoro-DL-glutamic acid can lead to altered GABA levels, which in turn affects neuronal signaling and function . Furthermore, this compound can modulate the expression of genes involved in amino acid metabolism, leading to changes in cellular metabolic pathways and energy production.
Molecular Mechanism
At the molecular level, 4-Fluoro-DL-glutamic acid exerts its effects through specific binding interactions with biomolecules. Its inhibition of glutamate decarboxylase is a key example, where the compound binds to the enzyme’s active site, preventing the conversion of glutamate to GABA . This inhibition can lead to downstream effects on cellular signaling and metabolism. Additionally, 4-Fluoro-DL-glutamic acid may interact with other enzymes and proteins, either inhibiting or activating them, thereby influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-DL-glutamic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Fluoro-DL-glutamic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound can lead to sustained inhibition of glutamate decarboxylase, resulting in prolonged alterations in GABA levels and neuronal function.
Dosage Effects in Animal Models
The effects of 4-Fluoro-DL-glutamic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit glutamate decarboxylase without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in neuronal signaling and potential neurotoxicity. It is crucial to determine the optimal dosage that achieves the desired biochemical effects while minimizing adverse outcomes.
Metabolic Pathways
4-Fluoro-DL-glutamic acid is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as glutamate decarboxylase, altering the metabolic flux and levels of metabolites like GABA . The compound’s influence on these pathways can have wide-ranging effects on cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, 4-Fluoro-DL-glutamic acid is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can affect its activity and the extent of its biochemical effects.
Subcellular Localization
The subcellular localization of 4-Fluoro-DL-glutamic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
準備方法
Synthetic Routes and Reaction Conditions: 4-Fluoro-DL-glutamic acid can be synthesized through several methods. One common approach is the Michael reaction, which involves the addition of a fluorinated compound to an unsaturated carbonyl compound . Another method is the inverse-Michael reaction or electrophilic/nucleophilic fluorination . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 4-fluoroglutamic acid often involves the resolution of racemic mixtures to obtain enantiomerically pure compounds. Techniques such as recrystallization, chiral gas chromatography, and the use of aminoacylase enzymes are employed to separate the stereoisomers .
化学反応の分析
Types of Reactions: 4-Fluoro-DL-glutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated derivatives.
Reduction: Reduction reactions can yield different fluorinated products.
Substitution: Fluorine substitution reactions can occur, leading to the formation of various fluorinated analogues.
Common Reagents and Conditions: Common reagents used in these reactions include N-bromosuccinimide, N-fluorobenzenesulfonimide, and triethylamine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products: The major products formed from these reactions include fluorinated derivatives of glutamic acid and other related compounds. These products have unique properties that make them valuable in various applications .
類似化合物との比較
4-Fluoroglutamine: Another fluorinated amino acid with similar properties and applications.
Fluoroacetate: A naturally occurring fluorinated compound with toxic properties.
Fluoromethotrexate: A fluorinated derivative of methotrexate used in cancer treatment.
Uniqueness: 4-Fluoro-DL-glutamic acid is unique due to its specific fluorination at the 4-position, which imparts distinct electronic and steric properties. This makes it particularly useful in studying enzyme interactions and developing fluorinated pharmaceuticals .
特性
IUPAC Name |
2-amino-4-fluoropentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSHPWJJSVEEAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949843 | |
| Record name | 2-amino-4-fluoropentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2708-77-2 | |
| Record name | 4-Fluoroglutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2708-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoroglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002708772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-amino-4-fluoropentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoroglutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


